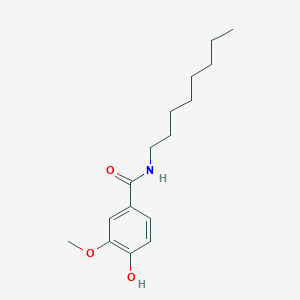

N-Vanillyloctanamide

Description

N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide has been reported in Capsicum annuum with data available.

Structure

3D Structure

Properties

CAS No. |

58493-47-3 |

|---|---|

Molecular Formula |

C16H25NO3 |

Molecular Weight |

279.37 g/mol |

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |

InChI |

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19) |

InChI Key |

JYZDUDMWJFJCON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Other CAS No. |

58493-47-3 |

Synonyms |

N-VANILLYLOCTANAMIDE |

Origin of Product |

United States |

Foundational & Exploratory

N-Vanillyloctanamide's Mechanism of Action on TRPV1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of endogenous and exogenous chemical ligands. Its activation on sensory neurons is a key event in the generation of pain and neurogenic inflammation. Among the synthetic agonists of TRPV1, N-Vanillyloctanamide stands out as a structural analog of capsaicin, the pungent component of chili peppers. Understanding its precise mechanism of action is paramount for the development of novel analgesics and therapeutic agents targeting TRPV1. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling cascades initiated by this compound upon binding to the TRPV1 receptor.

Data Presentation: Quantitative Analysis of Vanilloid Agonist Activity on TRPV1

Table 1: Agonist Potency (EC50) on TRPV1

| Agonist | Cell Type | Assay Type | EC50 | Reference |

| Capsaicin | Rat DRG Neurons | Calcium Imaging | ~200 nM | [1] |

| Capsaicin | HEK293-hTRPV1 | Whole-Cell Patch Clamp | 7.59 ± 6.15 nM | [2] |

| Resiniferatoxin (RTX) | Sensory Neurons | Calcium Imaging | Lower than Capsaicin | [3] |

| N-Arachidonoyl dopamine (NADA) | HEK293-hTRPV1 | Functional Assay | Equi-potent to Capsaicin | [4] |

| Anandamide (AEA) | HEK293-hTRPV1 | Whole-Cell Patch Clamp | 30-50% efficacy of Capsaicin | [5] |

| Vanillin | CHO-rTRPV1 | Electrophysiology | Weak Agonist | [6] |

Table 2: Binding Affinity (Ki) and Desensitization (IC50) for TRPV1

| Ligand | Parameter | Cell Type | Assay Type | Value | Reference |

| Anandamide (AEA) | Ki | Recombinant Cells | Radioligand Displacement | ~2 µM | [5] |

| Capsazepine | IC50 (Antagonist) | HEK293-TRPV1 | Whole-Cell Patch Clamp | 30.7 ± 7.77 nM | [7] |

| AG1529 (Antagonist) | IC50 | HEK293-hTRPV1 | Electrophysiology | 0.92 µM | [8] |

Core Mechanism of Action: Binding, Activation, and Desensitization

The interaction of this compound with TRPV1 is presumed to follow the canonical mechanism established for capsaicin and other vanilloid agonists. This involves a direct binding event that triggers a conformational change in the channel, leading to its opening and subsequent desensitization.

Binding and Channel Gating

This compound, possessing a vanillyl head group and a hydrophobic acyl chain, is thought to bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding site is formed by residues from the transmembrane domains S3 and S4, and the S4-S5 linker of one subunit, as well as the pore domain of an adjacent subunit. The binding of the agonist induces a conformational change that is transmitted to the channel gate, located at the intracellular end of the pore, leading to its opening. This allows for the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients.[9]

Ion Permeation and Depolarization

The opening of the TRPV1 channel results in a rapid influx of cations. The channel is highly permeable to Ca2+, which acts as a crucial second messenger in downstream signaling.[10] The influx of positive ions leads to depolarization of the neuronal membrane. If this depolarization reaches the threshold, it will trigger the firing of action potentials, propagating the nociceptive signal to the central nervous system.

Desensitization: A Two-Phased Process

A hallmark of TRPV1 activation by agonists is the subsequent desensitization, a process that underlies the analgesic properties of topical capsaicin. This phenomenon occurs in two phases:

-

Acute Desensitization: This rapid, Ca2+-dependent process is initiated by the influx of calcium through the activated TRPV1 channel. Elevated intracellular Ca2+ leads to the binding of calmodulin to the C-terminus of TRPV1, which promotes a conformational change that favors a closed or non-conductive state.[11]

-

Tachyphylaxis and Prolonged Desensitization: With sustained or repeated agonist application, a more profound and longer-lasting desensitization occurs. This involves the dephosphorylation of the TRPV1 channel by the Ca2+-dependent phosphatase, calcineurin.[12] This dephosphorylation counteracts the sensitizing effects of kinases and can lead to the internalization of the receptor from the cell surface.[13]

Downstream Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways not only propagate the initial signal but also modulate the sensitivity of the TRPV1 channel itself.

Protein Kinase C (PKC) and Protein Kinase A (PKA) Mediated Sensitization

Both PKC and PKA are key kinases that can phosphorylate TRPV1, leading to its sensitization.[12][14] Inflammatory mediators often act through G-protein coupled receptors that activate phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, which can then phosphorylate serine and threonine residues on TRPV1, increasing its sensitivity to agonists and heat.[15][16] Similarly, activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels activate PKA, which also phosphorylates TRPV1, leading to its sensitization.[8][17] This sensitization manifests as a lower threshold for activation and an enhanced response to stimuli.

Calcineurin-NFAT Pathway

The sustained increase in intracellular Ca2+ following TRPV1 activation can activate the Ca2+-calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[18][19] Dephosphorylated NFAT translocates to the nucleus, where it can regulate the expression of various genes, including those involved in inflammatory responses.[20][21] This pathway provides a link between TRPV1 activation and longer-term changes in cellular function.

Mandatory Visualizations

Signaling Pathway of this compound on TRPV1

Caption: this compound activates TRPV1, leading to cation influx and downstream signaling.

Experimental Workflow for Assessing this compound Activity

References

- 1. researchgate.net [researchgate.net]

- 2. sophion.co.jp [sophion.co.jp]

- 3. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. sophion.com [sophion.com]

- 8. Modulation of transient receptor vanilloid 1 activity by transient receptor potential ankyrin 1 [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protein kinase C activation potentiates gating of the vanilloid receptor VR1 by capsaicin, protons, heat and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein kinase C activation potentiates gating of the vanilloid receptor VR1 by capsaicin, protons, heat and anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transient Receptor Potential Vanilloid 1 Signaling Is Independent on Protein Kinase A Phosphorylation of Ankyrin-Rich Membrane Spanning Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcineurin/NFAT signaling and innate host defence: a role for NOD1-mediated phagocytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calcineurin/NFAT pathway mediates wear particle-induced TNF-α release and osteoclastogenesis from mice bone marrow macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Vanillyloctanamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyloctanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Structurally similar to capsaicin, the pungent compound in chili peppers, this compound exhibits a range of interesting biological activities, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, with a focus on experimental methodologies and signaling pathways relevant to researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide, consists of a vanillylamine moiety (derived from vanillin) and an eight-carbon acyl chain (octanoyl group). This structure is key to its interaction with the TRPV1 receptor.

| Identifier | Value |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide[1] |

| CAS Number | 58493-47-3[1] |

| Molecular Formula | C16H25NO3[1] |

| Canonical SMILES | CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC[1] |

| InChI Key | JYZDUDMWJFJCON-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 279.37 g/mol | [1] |

| Melting Point | 42-44 °C | |

| Boiling Point | 420.8 °C at 760 mmHg | [2] |

| Density | 1.043 g/cm³ | [2] |

| LogP | 4.06 | [2] |

| pKa | Not explicitly found, but the phenolic hydroxyl group suggests weak acidity. | |

| Solubility | Limited solubility in water due to the long hydrophobic octyl chain. More soluble in non-polar organic solvents. |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat, acidity, and pungent chemicals.

TRPV1 Receptor Activation

The binding of this compound to the TRPV1 receptor induces a conformational change, opening the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system, resulting in the perception of a pungent or burning sensation.

Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This phenomenon is the basis for the analgesic effects of some vanilloids.

Signaling Pathway

The activation of the TRPV1 receptor by this compound initiates a complex signaling cascade within the sensory neuron. The initial influx of Ca²⁺ acts as a second messenger, activating various downstream signaling molecules.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-vanillyl amides is the acylation of vanillylamine with the corresponding acyl chloride. The following is a representative protocol.

Materials:

-

Vanillylamine hydrochloride

-

Octanoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Freebase Vanillylamine Preparation: Dissolve vanillylamine hydrochloride in water and neutralize with a stoichiometric amount of NaOH solution to precipitate the freebase vanillylamine. Filter, wash with cold water, and dry the precipitate.

-

Acylation Reaction: Dissolve the dried vanillylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of octanoyl chloride to the cooled solution while stirring.

-

Add a slight excess of a base, such as triethylamine or aqueous NaOH, to neutralize the HCl generated during the reaction.

-

Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of this compound. The following is a representative reverse-phase HPLC method adapted from protocols for similar capsaicinoids.[2]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Approximately 280 nm, which is near the absorbance maximum for the vanillyl group.[2]

-

Column Temperature: 25-30 °C.

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Standard Preparation:

-

Prepare a stock solution of high-purity this compound standard in the mobile phase.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Inject the standards to generate a calibration curve for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the vanillyl ring.

-

Methoxy Protons: A sharp singlet around 3.8-3.9 ppm corresponding to the -OCH₃ group.

-

Methylene Protons: A doublet around 4.3-4.4 ppm for the -CH₂- group attached to the nitrogen, coupled to the adjacent NH proton.

-

Amide Proton: A broad singlet or triplet (depending on coupling) for the -NH- proton, typically in the range of 5.5-8.5 ppm.

-

Alkyl Chain Protons: A series of multiplets in the upfield region (0.8-2.5 ppm) corresponding to the protons of the octanoyl chain, with a characteristic triplet for the terminal methyl group around 0.9 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (around 170-175 ppm) for the amide carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (110-150 ppm).

-

Methoxy Carbon: A signal around 56 ppm.

-

Methylene Carbon: A signal for the -CH₂- group adjacent to the nitrogen.

-

Alkyl Chain Carbons: A series of signals in the upfield region corresponding to the carbons of the octanoyl chain.

Conclusion

This compound is a valuable tool for researchers studying the TRPV1 receptor and its role in various physiological and pathological processes. Its well-defined chemical structure and predictable biological activity make it a useful pharmacological probe. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, enabling further investigation into its therapeutic potential. A thorough understanding of its physicochemical properties and the signaling pathways it modulates is essential for the design of future experiments and the development of novel therapeutics targeting the vanilloid receptor system.

References

N-Vanillyloctanamide: A Synthetic Capsaicin Analogue for Pain Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Vanillyloctanamide, a synthetic analogue of capsaicin, the pungent compound in chili peppers, has emerged as a valuable tool in the study of pain pathways and the development of novel analgesics. Its specific interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociception, makes it a compound of significant interest. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

This compound exhibits a pharmacological profile comparable to capsaicin, with a notable difference in potency. The following table summarizes key quantitative data for these two vanilloids.

| Parameter | This compound (Nonivamide) | Capsaicin | Reference(s) |

| Potency (relative to Capsaicin) | Approximately half | - | [1] |

| TRPV1 Activation (EC50) | Not explicitly found, but implied to be higher than capsaicin | ~26-50 nM in recombinant systems | [2] |

| Effect on Sensory Neurons | Depletion of Substance P and somatostatin | Generally larger depletion of Substance P and somatostatin than this compound | [1] |

Mechanism of Action: TRPV1 Activation and Downstream Signaling

This compound exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] The binding of this compound to the intracellular vanilloid binding site of TRPV1 triggers a conformational change, leading to channel opening and an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[3] This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.

Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, rendering the neuron less responsive to subsequent painful stimuli. This desensitization is a key mechanism underlying the analgesic properties of vanilloids.

The activation of TRPV1 initiates a complex downstream signaling cascade. The influx of calcium activates various intracellular signaling pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[4] These kinases can, in turn, phosphorylate TRPV1, modulating its sensitivity.[4] Furthermore, the depolarization of sensory nerve terminals triggers the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from both central and peripheral nerve endings.[1][4][5] These neuropeptides contribute to neurogenic inflammation and the transmission of pain signals.[4][5]

TRPV1 Signaling Pathway

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of vanillylamine with octanoyl chloride.[6][7]

Materials:

-

Vanillylamine hydrochloride

-

Octanoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve vanillylamine hydrochloride in water. Add an equivalent amount of sodium bicarbonate to neutralize the hydrochloride and free the amine.

-

Biphasic System: Add chloroform to the aqueous solution to create a biphasic system.

-

Acylation: While stirring vigorously, slowly add octanoyl chloride (1-1.2 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro TRPV1 Activation Assay: Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound in Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.[3][8][9][10]

Calcium Imaging Workflow

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-L-lysine coated coverslips or 96-well plates

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound stock solution (in DMSO)

-

Capsaicin stock solution (positive control, in DMSO)

-

Ionomycin (positive control for maximal calcium influx)

-

Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)

Procedure:

-

Cell Preparation: Seed HEK293-TRPV1 cells onto poly-L-lysine coated coverslips or into a 96-well plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium, wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Data Acquisition:

-

Place the coverslip on the stage of a fluorescence microscope or the plate in a plate reader.

-

Establish a stable baseline fluorescence reading for a few minutes.

-

Apply this compound at various concentrations to the cells using a perfusion system or by direct addition.

-

Record the change in fluorescence intensity over time.

-

As a positive control, apply a known concentration of capsaicin.

-

At the end of the experiment, apply ionomycin to determine the maximal fluorescence response.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity after the application of this compound.

-

Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.

-

Construct a dose-response curve by plotting the fluorescence change against the concentration of this compound to determine the EC₅₀ value.

-

In Vivo Analgesia Model: Formalin Test

The formalin test is a widely used model of tonic chemical pain that is sensitive to various classes of analgesics. It produces a biphasic pain response, with the first phase representing direct nociceptor activation and the second phase involving inflammatory pain and central sensitization.[11][12][13][14]

Formalin Test Workflow

Materials:

-

Male mice (e.g., C57BL/6, 20-25 g)

-

This compound solution (for subcutaneous or intraperitoneal administration)

-

Vehicle control (e.g., saline with Tween 80 and ethanol)

-

Positive control (e.g., morphine)

-

Formalin solution (typically 1-5% in saline)

-

Observation chambers with mirrors for clear viewing of paws

-

Video recording equipment (optional but recommended for unbiased scoring)

-

Timer

Procedure:

-

Acclimatization: Place individual mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

-

Drug Administration: Administer this compound, vehicle, or a positive control at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).

-

Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection. This phase reflects the direct activation of nociceptors.

-

Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory responses and central sensitization.

-

-

Data Analysis:

-

Calculate the total time spent licking/biting for each phase for each animal.

-

Compare the pain scores of the this compound-treated group with the vehicle-treated group.

-

A significant reduction in the licking/biting time in either phase indicates an analgesic effect.

-

Conclusion

This compound serves as a potent and valuable synthetic capsaicin analogue for investigating the role of the TRPV1 receptor in pain and inflammation. Its predictable and reproducible effects, coupled with a well-defined mechanism of action, make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide offer a solid foundation for the synthesis, in vitro characterization, and in vivo evaluation of this compound and other novel vanilloid compounds in the quest for more effective pain therapies.

References

- 1. Transient receptor potential vanilloid 1, calcitonin gene-related peptide, and substance P mediate nociception in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental colitis triggers the release of substance P and calcitonin gene-related peptide in the urinary bladder via TRPV1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acylvanillamides: development of an expeditious synthesis and discovery of new acyl templates for powerful activation of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainvta.tech [brainvta.tech]

- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 13. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

N-Vanillyloctanamide: A Technical Guide to its Synthesis, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyloctanamide, a synthetic capsaicin analogue, has garnered significant interest within the scientific community for its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of this compound, covering its chemical synthesis, the molecular signaling pathways it modulates, and detailed protocols for its experimental investigation. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction and Discovery

This compound belongs to the class of vanilloid compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). While the precise initial discovery of this compound is not extensively documented in a singular publication, it emerged from the broader research into structure-activity relationships of capsaicin, the pungent component in chili peppers. As a synthetic analogue, this compound was developed to investigate the pharmacological properties of vanilloids and their interaction with the TRPV1 receptor. Its chemical formula is C₁₆H₂₅NO₃, and it is also known by the synonyms N-(4-Hydroxy-3-methoxybenzyl)octanamide and Caprylic acid vanillylamide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 58493-47-3 |

| Molecular Formula | C₁₆H₂₅NO₃ |

| Molecular Weight | 279.37 g/mol |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |

| Synonyms | N-(4-Hydroxy-3-methoxybenzyl)octanamide, Caprylic acid vanillylamide |

Chemical Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the condensation of vanillylamine with octanoyl chloride in a biphasic system. This approach offers high yields and purity under mild reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-acyl vanillylamides.

Materials:

-

Vanillylamine hydrochloride

-

Octanoyl chloride

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Distilled water

-

Conical flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Preparation of Vanillylamine Solution: Dissolve vanillylamine hydrochloride in a 10% aqueous solution of sodium hydroxide in a conical flask. The sodium hydroxide serves to neutralize the hydrochloride salt and deprotonate the amine group, increasing its nucleophilicity.

-

Reaction Setup: Place the conical flask in a water bath for cooling and add a magnetic stir bar.

-

Addition of Acyl Chloride: While vigorously stirring the vanillylamine solution, slowly add octanoyl chloride to the flask. The reaction is typically carried out in a biphasic system with an organic solvent like chloroform to dissolve the acyl chloride.

-

Reaction: Continue vigorous stirring for approximately 8-10 minutes. The reaction proceeds at the interface of the aqueous and organic layers.

-

Work-up: Transfer the reaction mixture to a separatory funnel. The this compound product will be predominantly in the organic layer.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and a saturated sodium chloride solution to remove any remaining impurities and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Table 2: Representative Yields for N-Acyl Vanillylamide Synthesis

| Acyl Chloride | Yield (%) |

| Butyryl chloride (C4) | >90 |

| Hexanoyl chloride (C6) | >90 |

| Octanoyl chloride (C8) | >90 |

| Decanoyl chloride (C10) | >90 |

| Dodecanoyl chloride (C12) | >90 |

| Stearoyl chloride (C18) | >90 |

Note: Yields are based on the general high efficiency of the biphasic synthesis method for various N-acyl vanillylamides.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Pharmacological Target and Signaling Pathway

The primary pharmacological target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.

TRPV1 Activation and Downstream Signaling

Activation of the TRPV1 channel by this compound leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, eliciting a sensation of heat and pain.

Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation. This desensitization is a key mechanism underlying the analgesic effects of topical vanilloids.

The influx of Ca²⁺ also triggers various intracellular signaling cascades. Calcium can bind to calmodulin, which in turn can modulate the activity of other proteins, including protein kinases and phosphatases, contributing to both the acute signaling and the longer-term desensitization of the TRPV1 channel.

Diagram 2: this compound Signaling Pathway via TRPV1

Caption: Activation of the TRPV1 channel by this compound.

Experimental Analysis of this compound Activity

The interaction of this compound with the TRPV1 channel can be investigated using several in vitro techniques. The following are detailed protocols for two common methods: calcium imaging and whole-cell patch-clamp electrophysiology.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration upon channel activation.

Experimental Protocol: Calcium Imaging of TRPV1 Activation

-

Cell Culture: Culture HEK293 cells transiently or stably expressing the human TRPV1 channel on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Tyrode's solution) at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with the physiological buffer to remove excess dye.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Record the baseline fluorescence for a few minutes.

-

Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPV1 channel.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the magnitude of the response.

Diagram 3: Experimental Workflow for Calcium Imaging

Caption: Workflow for assessing TRPV1 activation using calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channel.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPV1 Currents

-

Cell Preparation: Use TRPV1-expressing cells cultured on coverslips.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Using a micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Compound Application: Apply this compound via a perfusion system.

-

Data Acquisition: Record the resulting inward current at the holding potential. Voltage ramps or steps can also be applied to study the current-voltage relationship.

-

Data Analysis: Measure the amplitude of the this compound-evoked current.

Table 3: Comparison of Experimental Techniques

| Technique | Principle | Key Information Obtained | Throughput |

| Calcium Imaging | Measures changes in intracellular Ca²⁺ concentration using fluorescent dyes. | Channel activation, relative potency of agonists, screening. | High |

| Patch-Clamp | Directly measures ion currents across the cell membrane. | Channel gating properties, ion selectivity, single-channel conductance. | Low |

Conclusion

This compound serves as a valuable pharmacological tool for studying the TRPV1 channel. Its straightforward synthesis and potent agonistic activity make it an ideal compound for investigating the roles of TRPV1 in pain, inflammation, and other physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the molecular mechanisms of this compound and to screen for novel modulators of the TRPV1 channel.

An In-depth Technical Guide to N-Vanillyloctanamide (CAS: 58493-47-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyloctanamide, a synthetic capsaicinoid, is an organic compound recognized for its role as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Structurally similar to capsaicin, the active component in chili peppers, this compound offers a valuable tool for research into nociception, neurogenic inflammation, and other physiological processes mediated by TRPV1 activation. Its consistent purity and synthetic origin make it a reliable standard for experimental reproducibility. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, relevant experimental protocols, and potential applications in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 58493-47-3 | [1][2][3][4] |

| Molecular Formula | C₁₆H₂₅NO₃ | [1][2] |

| Molecular Weight | 279.37 g/mol | [1][2] |

| IUPAC Name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide | [2] |

| Synonyms | Caprylic acid vanillylamide, N-Octanoyl vanillylamide | [1] |

| Melting Point | 56-58 °C | [5] |

| Solubility | Insoluble in water; Soluble in chloroform and other organic solvents. | [5] |

| Purity | Typically ≥98% |

Mechanism of Action: TRPV1 Agonism

The primary pharmacological activity of this compound is its function as a selective agonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[6]

Signaling Pathway

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events:

-

Binding: this compound binds to a specific site on the intracellular side of the TRPV1 channel.

-

Channel Gating: This binding induces a conformational change in the receptor, leading to the opening of the ion channel.

-

Cation Influx: The open channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[6]

-

Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

-

Action Potential: If the depolarization reaches the threshold, it triggers an action potential.

-

Signal Transduction: The action potential propagates along the neuron to the central nervous system, where it is perceived as a sensation of heat and pain.

-

Downstream Signaling: The increase in intracellular Ca²⁺ can also activate various downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).

-

Desensitization: Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This is the basis for the analgesic effects of capsaicinoids.

Biological Activity Data

| Parameter | Value | Notes |

| EC₅₀ | Data not available | The effective concentration to elicit a 50% maximal response. |

| Kᵢ | Data not available | The inhibition constant, indicating binding affinity. |

Pharmacokinetics (ADME Profile)

Detailed experimental ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is limited. However, based on its structural similarity to other N-acyl vanillylamides and general principles of pharmacology, a predicted profile can be outlined.

| ADME Parameter | Predicted Characteristics |

| Absorption | Expected to be well-absorbed orally and topically due to its lipophilic nature. |

| Distribution | Likely to distribute into tissues, with potential to cross the blood-brain barrier. |

| Metabolism | Predicted to undergo metabolism in the liver, primarily through cytochrome P450 enzymes. |

| Excretion | Metabolites are likely excreted through renal and fecal routes. |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-acyl vanillylamides involves the reaction of vanillylamine with an acyl chloride.[5][8]

Workflow for Synthesis:

Materials:

-

Vanillylamine hydrochloride

-

Octanoyl chloride

-

Sodium hydroxide (NaOH) or another suitable base

-

Dichloromethane (DCM) or another suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment

Procedure:

-

Vanillylamine Free Base Preparation: Dissolve vanillylamine hydrochloride in water. Add a stoichiometric equivalent of a base, such as NaOH, to neutralize the hydrochloride and generate the free vanillylamine base.

-

Reaction Setup: In a separate flask, dissolve octanoyl chloride in an appropriate organic solvent like DCM.

-

Acylation: Slowly add the octanoyl chloride solution to the aqueous solution of vanillylamine free base with vigorous stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

TRPV1 Activation Assay using Calcium Imaging

The activation of TRPV1 channels can be effectively measured by monitoring the influx of calcium into cells expressing the receptor. This is commonly achieved using fluorescent calcium indicators.[6][9][10]

Workflow for Calcium Imaging Assay:

Materials:

-

HEK293 cells stably or transiently expressing human TRPV1

-

Cell culture medium and supplements

-

Black-walled, clear-bottom 96-well plates

-

Fluo-8 AM or Fura-2 AM calcium-sensitive dye

-

This compound stock solution in DMSO

-

Capsaicin (positive control)

-

TRPV1 antagonist (e.g., capsazepine, negative control)

-

Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Seeding: Seed the TRPV1-expressing HEK293 cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM). Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for de-esterification of the dye within the cells.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

-

Fluorescence Measurement: Place the 96-well plate in a fluorescence microplate reader. Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

-

Agonist Addition: Program the instrument to add the compound solutions to the wells while continuously recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound serves as a valuable research tool for investigating the role of TRPV1 in various physiological and pathological conditions. Its synthetic nature ensures high purity and batch-to-batch consistency, which is crucial for reliable experimental outcomes. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate its effective use in the laboratory. Further research to fully elucidate its pharmacokinetic profile and to determine its precise potency at the TRPV1 receptor will enhance its utility in the development of novel therapeutics targeting this important ion channel.

References

- 1. CAS 58493-47-3: this compound | CymitQuimica [cymitquimica.com]

- 2. N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide (this compound) [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Page loading... [guidechem.com]

- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain [mdpi.com]

Synonyms for N-Vanillyloctanamide in scientific literature

An In-depth Technical Guide to N-Vanillyloctanamide and its Synonyms in Scientific Literature

For researchers, scientists, and drug development professionals, understanding the nomenclature and biological context of a compound is paramount. This guide provides a comprehensive overview of this compound, a capsaicinoid compound, including its various synonyms, biological activities, and the experimental protocols used to characterize it.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide | PubChem[1] |

| CAS Number | 58493-47-3 | PubChem[1] |

| Chemical Formula | C16H25NO3 | PubChem[1] |

| Molecular Weight | 279.37 g/mol | PubChem[1] |

| Common Synonyms | N-Vanillyl octanamide, Caprylic acid vanillylamide, N-(4-Hydroxy-3-methoxybenzyl)octanamide | PubChem[1], CymitQuimica[2] |

| Other Identifiers | CHEBI:173991, CHEMBL86443, CW938J9KNR | PubChem[1] |

Biological Activity and Mechanism of Action

This compound is a synthetic capsaicinoid that acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat and pain.[3]

The primary mechanism of action for this compound and other capsaicinoids involves binding to the TRPV1 receptor, which induces a conformational change and opens the ion channel.[3] This allows for an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[3] The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.[3] Prolonged activation of TRPV1 by agonists like this compound leads to a desensitization of the sensory neuron, reducing its ability to transmit pain signals. This desensitization is thought to occur through the depletion of neuropeptides, such as substance P, and the downregulation of TRPV1 receptors.[3]

Beyond its role as a TRPV1 agonist, research has also explored the anti-inflammatory and antibacterial properties of related vanilloid compounds.

Quantitative Data

Table 2: Pharmacological Data for Nonivamide (N-Vanillylnonanamide)

| Parameter | Value | Assay | Source |

| TRPV1 Agonist Potency | Approximately half the potency of Capsaicin | Stimulation of afferent neurons | DrugBank Online |

Table 3: Antibacterial Activity of Vanillin (a related compound)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Source |

| Escherichia coli (various strains) | 1.25 | Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli |

| Salmonella (various strains) | 1.25 - 2.5 | Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli |

| Staphylococcus aureus (MDR ATCC43300) | 2.5 | Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli |

Experimental Protocols

TRPV1 Activation Assay using Calcium Imaging

This protocol describes a common method to assess the agonist activity of compounds like this compound on the TRPV1 receptor by measuring intracellular calcium influx in a recombinant cell line.

1. Cell Culture and Plating:

- HEK293 cells stably expressing human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

2. Fluorescent Calcium Dye Loading:

- The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the physiological salt solution for 45-60 minutes at 37°C. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.

- After incubation, the cells are washed again with the physiological salt solution to remove excess dye.

3. Compound Application and Data Acquisition:

- A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

- This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the physiological salt solution to various concentrations, is then added to the wells.

- Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 receptor.

4. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

- Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.

- The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Minimal Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the minimum concentration of a compound required to inhibit the growth of a specific bacterial strain.

1. Bacterial Culture Preparation:

- The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

- The overnight culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Preparation and Serial Dilution:

- This compound is dissolved in a solvent such as DMSO to create a stock solution.

- A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

- Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

- Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.

- The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

- The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Signaling Pathway of TRPV1 Activation

The following diagram illustrates the general signaling pathway initiated by the activation of the TRPV1 receptor by a vanilloid agonist like this compound.

Caption: TRPV1 receptor activation by this compound.

Experimental Workflow for Calcium Imaging Assay

The following diagram outlines the key steps in a typical calcium imaging experiment to assess TRPV1 activation.

Caption: Workflow for a TRPV1 calcium imaging assay.

References

- 1. Characterization of Transient Receptor Potential Vanilloid-1 (TRPV1) Variant Activation by Coal Fly Ash Particles and Associations with Altered Transient Receptor Potential Ankyrin-1 (TRPA1) Expression and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist's Dance: A Technical Guide to N-Vanillyloctanamide's Interaction with Vanilloid Receptors

Abstract

The transient receptor potential vanilloid 1 (TRPV1), commonly known as the vanilloid or capsaicin receptor, is a critical polymodal nociceptor involved in pain, inflammation, and thermal sensation. Its activation by a range of exogenous and endogenous ligands makes it a prime target for novel analgesic and anti-inflammatory therapies. This technical guide provides an in-depth examination of the interaction between vanilloid receptors and N-Vanillyloctanamide, a potent synthetic agonist. Due to the greater availability of published data for its close structural analog, Nonivamide (N-Vanillylnonanamide), this document leverages Nonivamide as a proxy to detail the core mechanisms of action, signaling pathways, and quantitative interaction parameters. This guide offers detailed experimental protocols and visual representations of key processes to facilitate further research and drug development in this domain.

Introduction to the Vanilloid Receptor (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in the peripheral and central nervous systems, particularly in primary sensory neurons like Aδ and C-fibers.[1] As a molecular integrator of noxious stimuli, TRPV1 is activated by a diverse array of inputs, including high temperatures (>43°C), acidic conditions (pH < 6), and chemical agonists.[2][3] The most well-known of these agonists is capsaicin, the compound responsible for the pungency of chili peppers.[4]

Structurally, TRPV1 is a homotetrameric protein, with each subunit comprising six transmembrane domains.[4] Activation of the channel leads to the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in membrane depolarization. This depolarization triggers action potentials in nociceptive neurons, ultimately leading to the sensation of pain and heat.[4][5] The channel also possesses binding sites for various intracellular signaling molecules, including calmodulin and kinases, which are crucial for modulating its activity through sensitization and desensitization.[6][7]

This compound and its close analog Nonivamide belong to the capsaicinoid family of compounds. They share the characteristic vanillyl group, an amide linkage, and a hydrophobic acyl chain, which are essential for potent agonist activity at the TRPV1 receptor. Understanding the precise nature of their interaction is fundamental to harnessing the therapeutic potential of TRPV1 modulation.

Quantitative Analysis of Vanilloid-TRPV1 Interaction

The potency and efficacy of vanilloid compounds are typically quantified by their half-maximal effective concentration (EC₅₀) for channel activation and their half-maximal lethal concentration (LC₅₀) or inhibitory concentration (IC₅₀) for cytotoxicity. The following tables summarize key quantitative data for Nonivamide and the prototypical agonist, Capsaicin.

Table 1: Activation Potency (EC₅₀) of Vanilloids on TRPV1 Receptors

| Compound | Receptor | Cell Type / System | EC₅₀ Value | Reference(s) |

| Capsaicin | Rat TRPV1 | Recombinant | 29.7 ± 4.7 nM | [3] |

| Capsaicin | Human TRPV1 | Recombinant | 36.1 ± 6.0 nM | [3] |

| Capsaicin | Human TRPV1 | HEK293 Cells | 0.28 ± 0.03 µM | [8] |

| Nonivamide | Vanilloid Receptors | Rat Thymic Lymphocytes | ~100 µM (similar potency to 100 µM Capsaicin) | [9] |

Note: EC₅₀ values can vary significantly based on the expression system, cell type, and specific assay conditions.

Table 2: Cytotoxicity of Vanilloids

| Compound | Cell Line | Parameter | Value | Reference(s) |

| Nonivamide | TRPV1-overexpressing cells | Cell Viability | ~50% loss at 1 µM (24h) | [10] |

| Nonivamide | Phaeodactylum tricornutum | 4-day EC₅₀ (Inhibition) | 5.1 mg/L | [10][11] |

| Capsaicin | A172 Cells | IC₅₀ (Anti-proliferation) | 100 µM | [12] |

| Capsaicin Analogs (C16-C18) | Various Cancer Cell Lines | IC₅₀ | 15–84 µM | [13][14] |

Molecular Mechanisms and Signaling Pathways

The interaction of this compound/Nonivamide with TRPV1 initiates a cascade of intracellular events, beginning with channel activation and culminating in either neuronal signaling or a state of desensitization.

TRPV1 Activation Pathway

The binding of a vanilloid agonist to its pocket on the TRPV1 channel induces a conformational change that opens the channel's pore.[4] This allows for a rapid influx of Ca²⁺ and Na⁺ ions down their electrochemical gradients. The influx of positive charge depolarizes the neuronal membrane. If this depolarization reaches the threshold, it triggers the firing of an action potential, which propagates along the neuron to the central nervous system, where it is interpreted as pain or heat.[5] The elevated intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.

Calcium-Dependent Desensitization Pathway

Prolonged or repeated exposure to an agonist like Nonivamide leads to TRPV1 desensitization, a key mechanism underlying the analgesic properties of topical capsaicinoids.[2] This process is critically dependent on the influx of extracellular Ca²⁺.[6] The resulting increase in intracellular Ca²⁺ concentration activates the Ca²⁺-binding protein Calmodulin (CaM). The Ca²⁺/Calmodulin complex then binds to a specific site on the C-terminus of the TRPV1 channel.[6][15] This binding, coupled with the activity of the Ca²⁺-dependent phosphatase calcineurin, leads to the dephosphorylation and subsequent closure of the channel, rendering it refractory to further stimulation.[16][17]

Experimental Protocols for Studying Vanilloid-Receptor Interactions

Investigating the interaction between this compound and TRPV1 requires specific and robust methodologies. The following sections detail the core protocols for assessing channel activation, ion currents, and binding affinity.

Calcium Flux Assay

This high-throughput method measures the increase in intracellular Ca²⁺ following TRPV1 activation. It relies on Ca²⁺-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fluo-8) that are loaded into cells.[18][19]

Methodology:

-

Cell Culture: Plate HEK-293 cells (or another suitable cell line) stably or transiently expressing the target TRPV1 receptor onto black, clear-bottom 96- or 384-well microplates. Culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., 1-5 µM Fluo-8 AM) in a physiological buffer such as Hank's Balanced Salt Solution (HBSS). The buffer may be supplemented with Pluronic F-127 to aid dye solubilization.

-

Remove culture medium from the cells, wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Add a final volume of fresh HBSS to each well.

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound and control compounds (e.g., capsaicin as a positive control, vehicle as a negative control) in HBSS.

-

Place the microplate into a fluorescence plate reader equipped with automated injectors.

-

Measure baseline fluorescence for 10-20 seconds.

-

Inject the compound solutions into the wells while simultaneously recording the fluorescence intensity (Ex/Em ≈ 485/525 nm for Fluo-8) in kinetic mode for 60-180 seconds.

-

-

Data Analysis: The change in fluorescence intensity over baseline (ΔF/F₀) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels in a single cell, offering high-resolution data on channel activation and kinetics.[20][21][22]

Methodology:

-

Cell Preparation: Plate TRPV1-expressing cells at a low density on glass coverslips 24-48 hours before the experiment.

-

Pipette and Solution Preparation:

-

Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution (e.g., in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES; pH 7.2).

-

Prepare an external bath solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

-

Recording:

-

Transfer a coverslip to the recording chamber on a microscope and perfuse with the external solution.

-

Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

-

Agonist Application:

-

Establish a stable baseline current recording.

-

Using a computer-controlled perfusion system, apply the external solution containing various concentrations of this compound to the cell.

-

Record the resulting inward currents at the holding potential.

-

-

Data Analysis: Measure the peak current amplitude at each agonist concentration. Normalize the responses and plot them against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor. Resiniferatoxin ([³H]-RTX) is a commonly used high-affinity radioligand for TRPV1.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing TRPV1 in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[23]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-RTX), and varying concentrations of the unlabeled competitor (this compound).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand).

-

Incubate the plate (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.[23][24]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and place it in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each competitor concentration.

-

Plot the percent specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Conclusion

This compound and its analogs are powerful tools for probing the function of the TRPV1 receptor. As potent agonists, they trigger channel opening, leading to cation influx, neuronal depolarization, and ultimately, nociceptive signaling. This initial excitatory phase is followed by a profound, calcium-dependent desensitization, which forms the basis of their therapeutic potential as topical analgesics. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the complex pharmacology of vanilloid-receptor interactions and to advance the development of next-generation TRPV1-targeted therapeutics.

References

- 1. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Toxic effects of environment-friendly antifoulant nonivamide on Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. mdpi.com [mdpi.com]

- 14. Small Structural Changes in Chili-Derived Capsaicin Resulting in Nonivamide Analogs of Significantly Improved Cytotoxicity and Good Tumor/Non-Tumor Cell Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ca2+/Calmodulin Modulates TRPV1 Activation by Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AKAP150-mediated TRPV1 sensitization is disrupted by calcium/calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]

- 18. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium Flux Assays | Agilent [agilent.com]

- 20. benchchem.com [benchchem.com]

- 21. Whole-cell patch-clamp recordings [bio-protocol.org]

- 22. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

N-Vanillyloctanamide and its Role in Sensory Neuron Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyloctanamide, a synthetic capsaicin analog, serves as a valuable tool in the study of sensory neuron activation and nociception. Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in primary sensory neurons. Activation of TRPV1 by this compound leads to membrane depolarization, the initiation of action potentials, and the sensation of pain and heat. This document provides a comprehensive overview of the mechanisms of action of this compound, the signaling pathways it triggers, detailed experimental protocols for its study, and a comparative analysis of its potency with other well-characterized vanilloids. This guide is intended to be a technical resource for researchers and professionals involved in pain research and the development of novel analgesic drugs.

Introduction

This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group. Like capsaicin, the pungent component of chili peppers, this compound elicits a sensation of heat and pain by activating a specific subset of sensory neurons. This activation is mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The study of this compound and similar synthetic analogs is crucial for understanding the structure-activity relationships of TRPV1 agonists and for the rational design of novel therapeutic agents targeting this channel for pain management.

Mechanism of Action: Targeting the TRPV1 Receptor

The principal mechanism by which this compound activates sensory neurons is through its interaction with the TRPV1 ion channel. TRPV1 is a polymodal receptor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands.

Binding and Channel Gating

This compound, being a lipophilic molecule, is thought to traverse the cell membrane and bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding event induces a conformational change in the channel protein, leading to the opening of its ion pore. The influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), depolarizes the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials that are transmitted to the central nervous system, resulting in the perception of pain.

Desensitization

A key feature of TRPV1 activation by agonists like this compound is the subsequent desensitization of the channel. Prolonged or repeated application of the agonist leads to a state where the channel no longer responds to the stimulus. This phenomenon is calcium-dependent and involves multiple intracellular signaling pathways, including the activation of phosphatases like calcineurin and the dephosphorylation of the TRPV1 channel. This desensitization process is the basis for the paradoxical analgesic effect of topical capsaicin and is a key area of interest for the development of TRPV1-targeting drugs.

Signaling Pathways in Sensory Neuron Activation

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

Calcium-Mediated Signaling

The rapid increase in intracellular Ca²⁺ concentration upon TRPV1 activation serves as a second messenger, triggering various downstream signaling pathways. These include:

-

Activation of Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPV1, modulating its sensitivity to agonists and other stimuli.

-

Calmodulin (CaM) Binding: Calcium-bound calmodulin can interact with TRPV1, contributing to its desensitization.

-

Release of Neuropeptides: In sensory neurons, the depolarization and calcium influx trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.

The Core Pharmacological Profile of N-Vanillyloctanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract